molecular formula C19H13BrN4O B2879852 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 1797729-65-7

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

Cat. No. B2879852
CAS RN: 1797729-65-7
M. Wt: 393.244
InChI Key: AGIGFQIENMBBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

Synthesis and Structure Elucidation

Researchers have developed novel synthetic pathways for imidazo[1,2-a]pyridine derivatives, leveraging their potential as inhibitors of biological targets. A study outlined the synthesis and structure elucidation of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. This work involved systematic approaches, including condensation and alkylation reactions, followed by characterization through NMR spectroscopy and X-ray crystallography. Theoretical calculations were performed using DFT methods, and molecular docking studies highlighted the binding affinity of these compounds to the target enzyme (Zainab Jabri et al., 2023).

Medicinal Relevance

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. A review emphasized the importance of the imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents, detailing various derivatives' research findings and potential for synthesizing new therapeutic agents (A. Deep et al., 2016).

Catalytic Applications

The synthesis of imidazo[1,2-a]pyridines has been facilitated by innovative catalytic methods. One study showcased the use of Indium(III) bromide for the first time in a one-pot synthesis from 2-aminopyridine, aldehydes, and alkynes, highlighting the efficiency of InBr3 in activating both alkyne and imine derived from aryl aldehyde and 2-aminopyridine (B. Reddy et al., 2011).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled their potential as antiprotozoal agents. These studies involve the synthesis of compounds through bromination and Suzuki coupling processes, leading to derivatives with strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Mohamed A. Ismail et al., 2004).

properties

IUPAC Name

5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIGFQIENMBBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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